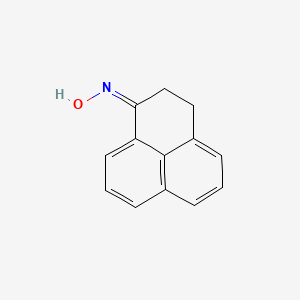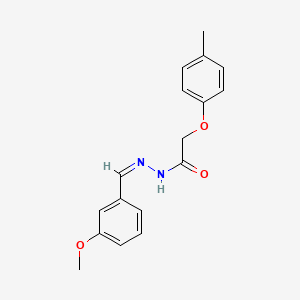
N'-(3-methoxybenzylidene)-2-(4-methylphenoxy)acetohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N'-(3-methoxybenzylidene)-2-(4-methylphenoxy)acetohydrazide, also known as MBPAH, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. MBPAH belongs to the class of hydrazides, which are organic compounds that contain a hydrazine functional group (-NH-NH2) attached to a carbonyl group.
Wirkmechanismus
The mechanism of action of N'-(3-methoxybenzylidene)-2-(4-methylphenoxy)acetohydrazide is not fully understood, but it is believed to involve the inhibition of several key signaling pathways that are involved in cancer cell proliferation and survival. For example, N'-(3-methoxybenzylidene)-2-(4-methylphenoxy)acetohydrazide has been shown to inhibit the Akt/mTOR signaling pathway, which is a critical pathway for cancer cell growth and survival. Additionally, N'-(3-methoxybenzylidene)-2-(4-methylphenoxy)acetohydrazide has been found to downregulate the expression of several oncogenes, including c-myc and Bcl-2, which are involved in cancer cell proliferation and survival.
Biochemical and Physiological Effects
N'-(3-methoxybenzylidene)-2-(4-methylphenoxy)acetohydrazide has been shown to have several biochemical and physiological effects in vitro and in vivo. In vitro studies have demonstrated that N'-(3-methoxybenzylidene)-2-(4-methylphenoxy)acetohydrazide can induce oxidative stress and DNA damage in cancer cells, which are important mechanisms for inhibiting tumor growth. In vivo studies have shown that N'-(3-methoxybenzylidene)-2-(4-methylphenoxy)acetohydrazide can inhibit tumor growth and metastasis in animal models of cancer, without causing significant toxicity or side effects.
Vorteile Und Einschränkungen Für Laborexperimente
N'-(3-methoxybenzylidene)-2-(4-methylphenoxy)acetohydrazide has several advantages for lab experiments, including its easy synthesis, high purity, and potent anticancer activity. However, there are also some limitations to its use in lab experiments, including its low solubility in water and its potential toxicity at high concentrations. Researchers should take these factors into consideration when designing experiments using N'-(3-methoxybenzylidene)-2-(4-methylphenoxy)acetohydrazide.
Zukünftige Richtungen
There are several future directions for research on N'-(3-methoxybenzylidene)-2-(4-methylphenoxy)acetohydrazide, including:
1. Optimization of the synthesis method to improve yield and purity.
2. Investigation of the mechanism of action of N'-(3-methoxybenzylidene)-2-(4-methylphenoxy)acetohydrazide using advanced molecular biology techniques.
3. Evaluation of the efficacy of N'-(3-methoxybenzylidene)-2-(4-methylphenoxy)acetohydrazide in animal models of cancer using different routes of administration.
4. Development of N'-(3-methoxybenzylidene)-2-(4-methylphenoxy)acetohydrazide-based drug delivery systems for targeted cancer therapy.
5. Investigation of the potential use of N'-(3-methoxybenzylidene)-2-(4-methylphenoxy)acetohydrazide in combination with other anticancer agents to improve therapeutic efficacy.
Conclusion
In conclusion, N'-(3-methoxybenzylidene)-2-(4-methylphenoxy)acetohydrazide is a promising chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. The compound exhibits potent anticancer activity and has several advantages for lab experiments, including its easy synthesis and high purity. However, more research is needed to fully understand the mechanism of action of N'-(3-methoxybenzylidene)-2-(4-methylphenoxy)acetohydrazide and its potential as a therapeutic agent for cancer treatment.
Synthesemethoden
N'-(3-methoxybenzylidene)-2-(4-methylphenoxy)acetohydrazide can be synthesized using a simple one-pot reaction between 3-methoxybenzaldehyde, 4-methylphenol, and 2-(4-methylphenoxy) acetic acid hydrazide. The reaction is carried out in the presence of a catalyst and solvent, and the product is obtained in good yield and purity. The synthesis method has been optimized and validated by several researchers, and it is considered to be a reliable and efficient method for producing N'-(3-methoxybenzylidene)-2-(4-methylphenoxy)acetohydrazide.
Wissenschaftliche Forschungsanwendungen
N'-(3-methoxybenzylidene)-2-(4-methylphenoxy)acetohydrazide has been extensively studied for its potential therapeutic applications, particularly in the field of cancer research. Several studies have shown that N'-(3-methoxybenzylidene)-2-(4-methylphenoxy)acetohydrazide exhibits potent anticancer activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. The compound has been found to induce cell cycle arrest and apoptosis in cancer cells, which are important mechanisms for inhibiting tumor growth.
Eigenschaften
IUPAC Name |
N-[(Z)-(3-methoxyphenyl)methylideneamino]-2-(4-methylphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O3/c1-13-6-8-15(9-7-13)22-12-17(20)19-18-11-14-4-3-5-16(10-14)21-2/h3-11H,12H2,1-2H3,(H,19,20)/b18-11- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLGYXVWQYZFSJN-WQRHYEAKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCC(=O)NN=CC2=CC(=CC=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)OCC(=O)N/N=C\C2=CC(=CC=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(Z)-(3-methoxyphenyl)methylideneamino]-2-(4-methylphenoxy)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


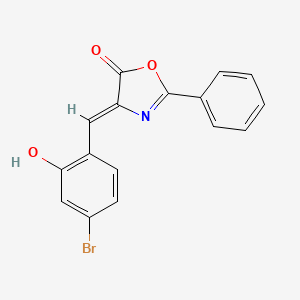
![methyl 1-{[3-(2-chlorophenyl)-5-methyl-4-isoxazolyl]carbonyl}-4-piperidinecarboxylate](/img/structure/B5911735.png)
![1,1'-{6-hydroxy-6-methyl-4-[(4-methylphenyl)amino]-2-phenyl-3-cyclohexene-1,3-diyl}diethanone](/img/structure/B5911747.png)
![[3-acetyl-2-(3,4-dimethoxyphenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]acetic acid](/img/structure/B5911750.png)
![2,6-dimethoxy-4-[2-(2-pyrazinylcarbonyl)carbonohydrazonoyl]phenyl acetate](/img/structure/B5911758.png)
![8-[(dimethylamino)methyl]-3-(2-fluorophenoxy)-7-hydroxy-2-methyl-4H-chromen-4-one](/img/structure/B5911770.png)
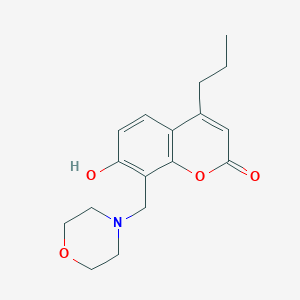

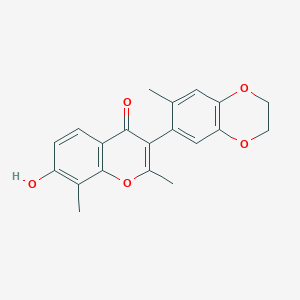
![2-nitro-N'-[phenyl(3-pyridinyl)methylene]benzohydrazide](/img/structure/B5911802.png)
acetate](/img/structure/B5911809.png)
![N'-[1-(4-chlorophenyl)ethylidene]-2-(3-methylphenoxy)acetohydrazide](/img/structure/B5911811.png)
